REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[F:16])[NH:12][CH:11]=[C:10]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:9]2=O>CN(C=O)C>[Br:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[F:16])[N:12]=[CH:11][C:10]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:9]2[Cl:3]
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C(C(=CNC2=CC1F)C(=O)OCC)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
the solution stirred at 80° C. for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated under vacuum
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Type
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CUSTOM
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Details
|
quenched by the addition of ice/water
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with DCM (8×100 mL)
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Type
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ADDITION
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Details
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the mixture adjusted to pH=7 by the addition of 1.5M ammonium hydrogen carbonate
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Type
|
WASH
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Details
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The resulting mixture was washed with water (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organics dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1F)C(=O)OCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |